molecular formula C17H19NOS2 B2552556 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone CAS No. 1797737-53-1

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2552556
CAS No.: 1797737-53-1
M. Wt: 317.47
InChI Key: PAMUFTPVOFZTTN-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a thiazepane ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazepane Ring:

    • Starting with a suitable amine and a thiol, the thiazepane ring can be formed through a cyclization reaction.
    • Reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent like tetrahydrofuran (THF).
  • Attachment of the Phenyl Group:

    • The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
    • Catalysts such as aluminum chloride (AlCl3) are commonly used.
  • Incorporation of the Thiophene Moiety:

    • The thiophene ring is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling.
    • Palladium-based catalysts and appropriate ligands are used under inert atmosphere conditions.

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, the general principles of organic synthesis apply. Scaling up involves optimizing reaction conditions, ensuring purity, and managing waste and by-products efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or LiAlH4.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone has several research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Biological Studies: Investigated for its interactions with biological targets, possibly as enzyme inhibitors or receptor modulators.

    Materials Science: Explored for its electronic properties, particularly in the development of organic semiconductors.

Mechanism of Action

The mechanism of action for 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The thiazepane ring and thiophene moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of thiophene.

    1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-2-yl)ethanone: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(thiophen-2-yl)ethanone is unique due to the combination of the thiazepane ring and thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in drug design and materials science.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS2/c19-17(13-15-7-4-11-20-15)18-9-8-16(21-12-10-18)14-5-2-1-3-6-14/h1-7,11,16H,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMUFTPVOFZTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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